Isocorydine (hydrochloride)
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Overview
Description
Isocorydine (hydrochloride) is a naturally occurring aporphine alkaloid, primarily isolated from plants belonging to the Papaveraceae family. It has garnered significant attention due to its diverse pharmacological properties, particularly its anticancer activities . The compound is known for its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocorydine can be synthesized through several chemical routes. One common method involves the extraction from plant sources followed by chemical modifications to enhance its biological activity . The synthetic process typically includes steps such as methylation, oxidation, and reduction under controlled conditions .
Industrial Production Methods: Industrial production of isocorydine (hydrochloride) involves large-scale extraction from plant materials, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Isocorydine (hydrochloride) undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing specific functional groups to create derivatives with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Fremy’s salt, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions include various isocorydine derivatives, such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, which have shown significant anticancer activities .
Scientific Research Applications
Isocorydine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of novel derivatives with potential therapeutic applications.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anticancer properties, particularly against lung, gastric, and liver cancer cell lines.
Industry: Utilized in the development of pharmaceutical formulations due to its pharmacological properties.
Mechanism of Action
The mechanism of action of isocorydine (hydrochloride) involves several molecular targets and pathways:
Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) levels.
Cytoskeletal Disruption: It affects the cytoskeleton by depolymerizing actin filaments, which inhibits cancer cell migration and invasion.
Apoptosis Induction: Isocorydine induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Isocorydine (hydrochloride) is unique among aporphine alkaloids due to its potent anticancer properties. Similar compounds include:
Properties
Molecular Formula |
C20H24ClNO4 |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H |
InChI Key |
ZWSKLEMBDRWSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl |
Origin of Product |
United States |
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